molecular formula C6H11N3 B1601291 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine CAS No. 88883-84-5

2-(4-Methyl-1H-imidazol-2-yl)-ethylamine

Cat. No.: B1601291
CAS No.: 88883-84-5
M. Wt: 125.17 g/mol
InChI Key: QADXALVFVOKVJB-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-imidazol-2-yl)-ethylamine is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a methyl group attached to the imidazole ring and an ethylamine side chain

Scientific Research Applications

2-(4-Methyl-1H-imidazol-2-yl)-ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine typically involves the reaction of 4-methylimidazole with ethylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as distillation or crystallization are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-imidazol-2-yl)-ethylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of N-substituted imidazole derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-imidazol-2-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethylamine side chain may also play a role in modulating the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methyl-1H-imidazol-2-yl)-ethylamine is unique due to the specific positioning of the methyl group on the imidazole ring and the presence of the ethylamine side chain. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXALVFVOKVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70524485
Record name 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88883-84-5
Record name 2-(5-Methyl-1H-imidazol-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70524485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Reactant of Route 2
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Reactant of Route 3
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Reactant of Route 4
Reactant of Route 4
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Reactant of Route 5
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine
Reactant of Route 6
2-(4-Methyl-1H-imidazol-2-yl)-ethylamine

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